(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
Overview
Description
®-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are known for their aromatic properties and are often found in various natural and synthetic products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethoxypyrazine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of ®-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity starting materials and advanced purification techniques, such as chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazine N-oxides, while substitution reactions can produce a variety of functionalized pyrazines.
Scientific Research Applications
®-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of ®-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and isopropyl groups play a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxypyrazine: Lacks the isopropyl group, resulting in different chemical and biological properties.
2-Isopropylpyrazine: Lacks the methoxy groups, affecting its reactivity and applications.
3,6-Dimethoxy-2-isopropylpyrazine: A structural isomer with different substitution patterns on the pyrazine ring.
Uniqueness
®-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine is unique due to its specific combination of methoxy and isopropyl groups, which confer distinct chemical reactivity and potential applications. Its stereochemistry also plays a significant role in its interactions and effectiveness in various applications.
Properties
IUPAC Name |
(2R)-3,6-dimethoxy-2-propan-2-yl-2,5-dihydropyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-6(2)8-9(13-4)10-5-7(11-8)12-3/h6,8H,5H2,1-4H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFWEOGTZZPCTO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=NCC(=N1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=NCC(=N1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352920 | |
Record name | (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109838-85-9 | |
Record name | (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine utilized in the synthesis of conformationally restricted serine derivatives?
A1: this compound functions as a chiral auxiliary in the synthesis. [] It provides stereocontrol during the stepwise alkenylation and aldol reactions involving its metalated species. This leads to the formation of specific stereoisomers of α-amino-β-hydroxy acids, where the α-carbon is incorporated into a five-, six-, or seven-membered ring. Essentially, the this compound helps control the three-dimensional arrangement of atoms in the final product, which is crucial for its biological activity.
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